molecular formula C81H64F4N4O8 B13698714 2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine

2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine

Cat. No.: B13698714
M. Wt: 1297.4 g/mol
InChI Key: DQCAHSMBXLTRRS-UHFFFAOYSA-N
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Description

2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine is a complex organic compound known for its unique structural properties. This compound is part of the spirobifluorene family, which is widely studied for its applications in optoelectronic devices, particularly in perovskite solar cells and organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine typically involves multiple steps, including the formation of the spirobifluorene core and subsequent functionalization with the desired substituents. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine exerts its effects involves its interaction with molecular targets and pathways. In optoelectronic applications, it functions as a hole transport material, facilitating the movement of positive charges and reducing charge recombination .

Properties

Molecular Formula

C81H64F4N4O8

Molecular Weight

1297.4 g/mol

IUPAC Name

2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine

InChI

InChI=1S/C81H64F4N4O8/c1-90-61-25-9-49(10-26-61)86(57-21-37-77(94-5)73(82)45-57)53-17-33-65-66-34-18-54(87(50-11-27-62(91-2)28-12-50)58-22-38-78(95-6)74(83)46-58)42-70(66)81(69(65)41-53)71-43-55(88(51-13-29-63(92-3)30-14-51)59-23-39-79(96-7)75(84)47-59)19-35-67(71)68-36-20-56(44-72(68)81)89(52-15-31-64(93-4)32-16-52)60-24-40-80(97-8)76(85)48-60/h9-48H,1-8H3

InChI Key

DQCAHSMBXLTRRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=C(C=C7)OC)C8=CC(=C(C=C8)OC)F)C9=C5C=C(C=C9)N(C1=CC=C(C=C1)OC)C1=CC(=C(C=C1)OC)F)C=C(C=C4)N(C1=CC=C(C=C1)OC)C1=CC(=C(C=C1)OC)F)C1=CC(=C(C=C1)OC)F

Origin of Product

United States

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